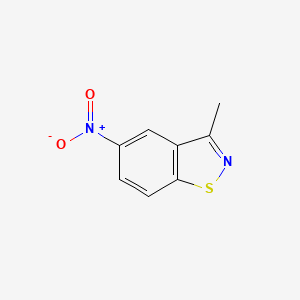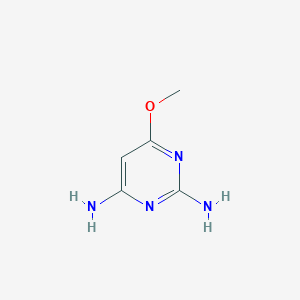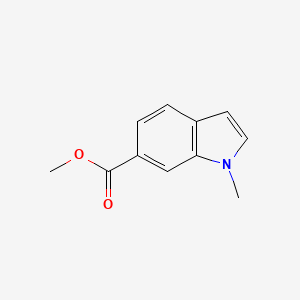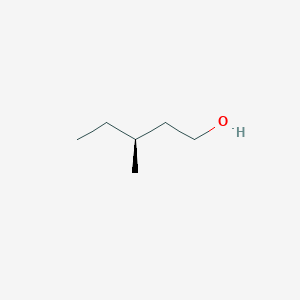
1,3-Dimetil-4-nitro-1H-pirazol
Descripción general
Descripción
1,3-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one nitro group. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of the nitro group at the 4-position and methyl groups at the 1- and 3-positions gives this compound unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include 1,3-dimethyl-4-nitro-1h-pyrazole, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with various biological targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, depending on the specific derivative and target . These interactions can lead to changes in the target’s function, which can ultimately affect cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways related to the biological activities mentioned earlier, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic pathways.
Result of Action
Given the compound’s potential biological activities , it is likely that its action results in changes to cellular processes and functions. These changes could potentially include alterations in enzyme activity, changes in signal transduction, or effects on cell growth and proliferation, among others.
Análisis Bioquímico
Biochemical Properties
1,3-Dimethyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as succinate dehydrogenase, which is a key enzyme in the mitochondrial electron transport chain . By inhibiting this enzyme, 1,3-Dimethyl-4-nitro-1H-pyrazole can disrupt cellular respiration and energy production. Additionally, this compound can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 1,3-Dimethyl-4-nitro-1H-pyrazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting succinate dehydrogenase, 1,3-Dimethyl-4-nitro-1H-pyrazole can lead to a decrease in ATP production, which in turn affects cellular energy levels and metabolic processes . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, 1,3-Dimethyl-4-nitro-1H-pyrazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes such as succinate dehydrogenase, this compound prevents the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway . Additionally, 1,3-Dimethyl-4-nitro-1H-pyrazole can form hydrogen bonds with biomolecules, stabilizing or destabilizing their structures and affecting their function . This compound may also influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 1,3-Dimethyl-4-nitro-1H-pyrazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . In in vitro studies, the long-term exposure of cells to 1,3-Dimethyl-4-nitro-1H-pyrazole has been shown to result in sustained inhibition of enzyme activity and alterations in cellular metabolism . In in vivo studies, the compound’s effects on cellular function may vary depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of 1,3-Dimethyl-4-nitro-1H-pyrazole in animal models are dose-dependent. At low doses, this compound can inhibit enzyme activity and alter cellular metabolism without causing significant toxicity . At higher doses, 1,3-Dimethyl-4-nitro-1H-pyrazole can induce toxic effects, such as oxidative stress, cellular damage, and apoptosis . The threshold for these adverse effects varies depending on the specific animal model and the route of administration .
Metabolic Pathways
1,3-Dimethyl-4-nitro-1H-pyrazole is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and the levels of specific metabolites . The exact metabolic pathways and the enzymes involved may vary depending on the biological context and the specific experimental conditions .
Transport and Distribution
The transport and distribution of 1,3-Dimethyl-4-nitro-1H-pyrazole within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, 1,3-Dimethyl-4-nitro-1H-pyrazole may interact with transporters and binding proteins, affecting its localization and distribution within the cell . The compound’s distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1,3-Dimethyl-4-nitro-1H-pyrazole can affect its activity and function. This compound can localize to various cellular compartments, such as the mitochondria, where it can inhibit enzymes like succinate dehydrogenase . Additionally, 1,3-Dimethyl-4-nitro-1H-pyrazole may be directed to specific organelles or compartments by targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones in the presence of suitable catalysts . Another method includes the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions typically involve heating the reactants in solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of 1,3-Dimethyl-4-nitro-1H-pyrazole may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,3-Dimethyl-5-nitro-1H-pyrazole: Another isomer with the nitro group at the 5-position, affecting its chemical properties and biological activity.
4-Nitro-1H-pyrazole:
Uniqueness
1,3-Dimethyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and nitro groups allows for a wide range of chemical transformations and applications in various fields .
Propiedades
IUPAC Name |
1,3-dimethyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-7(2)6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFKERAVXIGUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351541 | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-38-5 | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic applications does 1,3-dimethyl-4-nitro-1H-pyrazole have in heterocyclic chemistry?
A1: 1,3-Dimethyl-4-nitro-1H-pyrazole serves as a valuable building block for synthesizing diverse nitrogen-containing heterocycles. For instance, it reacts with D,L-α-amino acids to yield N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. These intermediates can undergo reductive lactamization to produce a series of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. [] This synthetic route highlights the versatility of 1,3-dimethyl-4-nitro-1H-pyrazole in constructing complex heterocyclic systems.
Q2: How does the molecular structure of 1,3-dimethyl-4-nitro-1H-pyrazole contribute to its supramolecular assembly?
A2: The presence of N—H and oxygen atoms within the 1,3-dimethyl-4-nitro-1H-pyrazole molecule facilitates the formation of intermolecular hydrogen bonds. Specifically, three distinct N—H⋯O,N interactions are observed, connecting the molecules into a supramolecular assembly. [] These interactions contribute to the molecule's arrangement in columns along a specific axis, further stabilized by four two-center hydrogen bonds forming an R42(12) ring motif.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)
![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)




